2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4-dichlorophenoxy) acetic acid (2,4-D)” and “5-Chloro-2-(2,4-dichlorophenoxy)phenol” are chlorinated phenolic compounds . They are found as active ingredients in many personal care and household products . Recent studies suggest that these compounds may alter thyroid hormone homeostasis .
Molecular Structure Analysis
The molecular formula for “2-(2,4-dichlorophenoxy)acetate” is C8H5Cl2O3 . The average mass is 220.030 Da and the monoisotopic mass is 218.962128 Da .Chemical Reactions Analysis
There is a study that discusses the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . The study suggests that the volatilities of these herbicides were reduced more than 3-fold compared with those of pure herbicides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4-dichlorophenoxy) acetic acid” include a high thermal stability and chemical stability at room temperature . It is a white solid with a specific smell of chlorobenzene and ester .Scientific Research Applications
Agriculture: Herbicide Formulation
This compound is structurally related to herbicides like 2,4-D and is likely to be used in agriculture for weed control. Its chemical structure suggests that it could be formulated as a nanocarrier-based herbicide, which would enhance the efficiency of weed control while minimizing off-target effects and environmental impact .
Medicine: Potential Therapeutic Agent
Environmental Science: Pollution Mitigation
Compounds with similar structures have been investigated for their role in reducing pollution. This compound could be part of studies focusing on the mitigation of environmental pollutants, especially in the context of reducing the bioaccumulation and toxicity of persistent organic pollutants .
Material Science: Advanced Material Development
The compound’s molecular structure indicates potential applications in material science, possibly in the development of advanced materials with specific properties like enhanced durability or specialized interaction with other substances .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, derivatives of this compound could be used as reagents or markers in chemical analysis. Its unique structure might interact selectively with other chemicals, making it useful for detecting specific substances or monitoring chemical reactions .
Pharmaceutical Research: Drug Design and Synthesis
The compound’s structure is conducive to pharmaceutical research, where it could be used as a precursor or a building block in the design and synthesis of new drugs. Its molecular framework allows for modifications that could lead to the development of novel pharmaceuticals .
Safety and Hazards
These compounds are organic and should be handled with care due to their toxicity and irritability . Contact with skin and eyes may cause irritation or injury . During operation and storage, direct contact should be avoided . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using . In case of accidental contact or inhalation, seek medical attention immediately .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O4S/c17-10-4-5-13(12(18)7-10)26-8-14(23)19-16-21-20-15(27-16)9-2-1-3-11(6-9)22(24)25/h1-7H,8H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZOPNAZRBDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.